

Application Notes and Protocols for Solid-Phase Extraction of Dicarboxylic Acyl-CoAs

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Compound of Interest

Compound Name: (2E)-hexadecenedioyl-CoA

Cat. No.: B15546430

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Introduction

Dicarboxylic acyl-Coenzyme A (dicarboxylyl-CoA) thioesters are critical intermediates in cellular metabolism, particularly in the peroxisomal β -oxidation of dicarboxylic acids. These molecules are formed from the ω -oxidation of fatty acids and are subsequently broken down to provide substrates for the Krebs cycle. Accurate and reliable quantification of dicarboxylic acyl-CoAs is essential for studying metabolic flux, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism.

Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of dicarboxylic acyl-CoAs from biological samples.

Data Presentation

Due to the limited availability of specific quantitative recovery data for a wide range of dicarboxylic acyl-CoAs in the published literature, the following table provides expected recovery ranges based on data for similar short-chain and long-chain acyl-CoAs and dicarboxylic acids. Actual recoveries should be determined empirically for each specific dicarboxylic acyl-CoA of interest using appropriate internal standards.

Analyte Class	SPE Sorbent Type	Expected Recovery (%)	Reference Analytes
Short-chain dicarboxylyl-CoAs (C4-C8)	Weak Anion Exchange (WAX)	80 - 95%	Malonyl-CoA, Succinyl-CoA
Medium-chain dicarboxylyl-CoAs (C8-C12)	Weak Anion Exchange (WAX) / Mixed-Mode Anion Exchange (MAX)	75 - 90%	Adipoyl-CoA, Suberoyl-CoA
Long-chain dicarboxylyl-CoAs (>C12)	Mixed-Mode Anion Exchange (MAX)	70 - 85%	Sebacoyl-CoA, Dodecanedioyl-CoA

Experimental Protocols

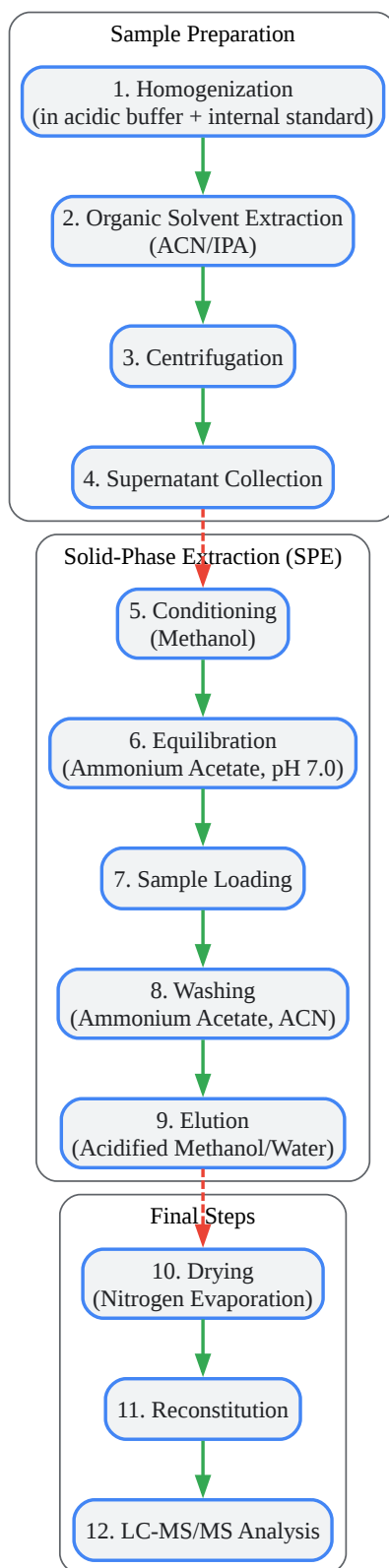
This protocol is designed for the extraction and purification of dicarboxylic acyl-CoAs from tissue samples.

Materials

- Tissue Sample: (e.g., liver, kidney), flash-frozen in liquid nitrogen and stored at -80°C.
- Homogenizer: Dounce or Potter-Elvehjem homogenizer.
- Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
- Organic Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) - HPLC grade or higher.
- Internal Standard Solution: A mixture of odd-chain dicarboxylic acyl-CoAs (e.g., C5, C7, C9) at a known concentration.
- Solid-Phase Extraction (SPE) Cartridges: Weak Anion Exchange (WAX) or Mixed-Mode Anion Exchange (MAX) cartridges (e.g., 100 mg sorbent mass, 1 mL reservoir).
- SPE Vacuum Manifold.

- Reagents for SPE:
 - Conditioning Solvent: Methanol
 - Equilibration Buffer: 100 mM Ammonium Acetate, pH 7.0
 - Wash Buffer 1: 100 mM Ammonium Acetate, pH 7.0
 - Wash Buffer 2: Acetonitrile
 - Elution Buffer: 2% Formic Acid in 50:50 Methanol:Water (v/v)
- Nitrogen Evaporator.
- Reconstitution Solution: 50% Methanol in water.

Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of dicarboxylic acyl-CoAs.

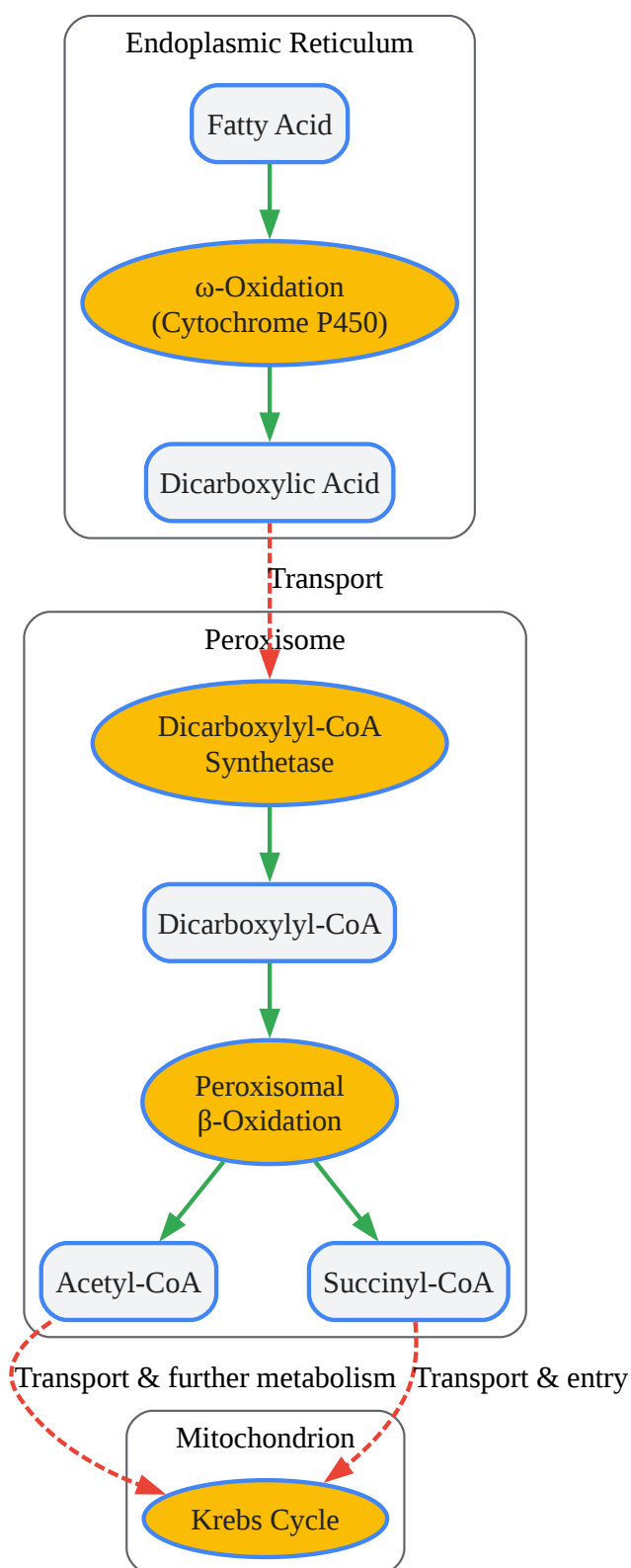
Procedure

- Sample Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue.
 - In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold Extraction Buffer containing the internal standard.
 - Homogenize thoroughly on ice.
- Organic Solvent Extraction:
 - Add 2 mL of a 1:1 (v/v) solution of Acetonitrile and Isopropanol to the homogenate.
 - Vortex vigorously for 1 minute.
- Centrifugation:
 - Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
- Supernatant Collection:
 - Carefully collect the supernatant, which contains the dicarboxylic acyl-CoAs, and transfer it to a new tube.
- SPE Cartridge Conditioning:
 - Place the WAX or MAX SPE cartridges on a vacuum manifold.
 - Pass 2 mL of Methanol through each cartridge.
- SPE Cartridge Equilibration:
 - Pass 2 mL of Equilibration Buffer (100 mM Ammonium Acetate, pH 7.0) through each cartridge. Do not allow the sorbent to dry.
- Sample Loading:

- Load the supernatant from step 4 onto the conditioned and equilibrated SPE cartridge.
- Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 2 mL of Wash Buffer 1 (100 mM Ammonium Acetate, pH 7.0) to remove polar impurities.
 - Wash the cartridge with 1 mL of Wash Buffer 2 (Acetonitrile) to remove non-polar impurities.
- Elution:
 - Elute the dicarboxylic acyl-CoAs with 1.5 mL of Elution Buffer (2% Formic Acid in 50:50 Methanol:Water). The acidic conditions will neutralize the charge on the dicarboxylic acyl-CoAs, releasing them from the anion exchange sorbent.
 - Collect the eluate in a clean collection tube.
- Drying:
 - Dry the eluate under a gentle stream of nitrogen at room temperature.
- Reconstitution:
 - Reconstitute the dried extract in 50-100 μ L of Reconstitution Solution (50% Methanol in water).
- Analysis:
 - The reconstituted sample is now ready for analysis by LC-MS/MS.

Signaling Pathway

The formation and degradation of dicarboxylic acyl-CoAs are primarily linked to the ω -oxidation and subsequent peroxisomal β -oxidation of fatty acids.



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Caption: Metabolism of dicarboxylic acids via ω -oxidation and peroxisomal β -oxidation.

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